molecular formula C16H14ClN3 B2446776 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride CAS No. 400880-08-2

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride

Cat. No.: B2446776
CAS No.: 400880-08-2
M. Wt: 283.76
InChI Key: MIMFBZNGGRKDIT-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride (CAS 400880-08-2) is a high-purity chemical reagent offered for research and development purposes. With a molecular formula of C16H13N3•Cl and a molecular weight of 283.76 g/mol , this compound is characterized as a white to off-white powder with a specified purity of 95% . Researchers exploring synthetic chemistry and pharmaceutical development may find value in this complex organic salt. The compound features an isoindol-2-ium core, a structure of interest in the design of novel heterocyclic compounds and molecular hybrids . Such hybrid molecules, which combine multiple pharmacophoric scaffolds, are a prominent strategy in medicinal chemistry for developing agents with potential synergistic effects against various diseases, including cancer and infectious diseases . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use. The compound is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area.

Properties

IUPAC Name

2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMFBZNGGRKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxide or alkoxide derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desirable properties .

Biological Applications

The compound's structure enables it to interact with biological macromolecules, making it a candidate for drug development. Preliminary studies suggest that it may exhibit biological activities that warrant further investigation:

  • Drug Development : Research is ongoing to assess its potential as a therapeutic agent for various diseases, particularly in oncology and neurology .

Medicinal Chemistry

In medicinal chemistry, the compound has been evaluated for its anticancer properties. For instance, in vitro studies have shown promising results against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)4.2Induction of apoptosis
MCF-7 (breast)5.0Cell cycle arrest at S phase
HCT116 (colon)3.5Inhibition of cyclin-dependent kinases

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including activating caspase pathways and inhibiting cell proliferation .

Industrial Applications

Beyond its research applications, this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. This aspect makes it relevant in materials science and nanotechnology .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anticancer Activity : A study by Xia et al. demonstrated that related compounds exhibit significant anticancer effects, providing comparative analysis that supports the efficacy of isoindole derivatives in oncology.
  • Biological Activity : Research indicates that compounds similar to this compound display notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic development .

Mechanism of Action

The mechanism of action of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindoline
  • 2-cyanobenzyl chloride
  • 3-aminoisoindoline

Uniqueness

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is unique due to its isoindolium core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for various applications.

Biological Activity

3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride (CAS No. 400880-08-2) is a compound characterized by its isoindolium core, which contributes to its unique chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3, with a molecular weight of approximately 283.7555 g/mol. Its structure includes an amino group and a cyanophenylmethyl group, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC16H14ClN3
Molecular Weight283.7555 g/mol
CAS Number400880-08-2
IUPAC Name2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The isoindolium structure allows it to modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.
  • Receptor Binding : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate various biological functions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the effects of several isoindole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). The MTT assay results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound could be a promising candidate for further research in cancer therapeutics .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary investigations suggest that isoindole derivatives can exhibit activity against various pathogens by disrupting cellular processes or inhibiting essential enzymes.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline in a solvent like dimethylformamide (DMF) under basic conditions. This method ensures high yield and purity of the product .

Comparative Studies

Comparative studies with similar compounds highlight the unique reactivity and stability of this isoindole derivative:

CompoundActivity TypeNotes
3-AminoisoindolineAnticancerModerate activity against tumor cells
2-Cyanobenzyl ChloridePrecursor for synthesisUsed in the preparation of isoindoles
Isoindole DerivativesVarious biological activitiesBroad spectrum of potential applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the isoindolium core in 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride, and how do substituents influence reaction pathways?

  • Methodological Answer : The isoindolium core can be synthesized via cyclization reactions involving phthalimide derivatives or indole precursors. For example, nucleophilic substitution on pre-functionalized benzoyl chlorides (e.g., 2-[(1,3-dioxo-isoindolin-2-yl)methyl]benzoyl chloride) with amines can yield isoindolium salts . The 2-cyanophenyl group may require careful control of reaction conditions (e.g., temperature < 80°C) to prevent nitrile hydrolysis. Steric hindrance from the cyanophenyl substituent may necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .

Q. How can researchers confirm the structural integrity of the synthesized compound, particularly the positioning of the cyanophenyl group?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar indole derivatives . For non-crystalline samples, advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT, 1H^{1}\text{H}-15N^{15}\text{N} HMBC) can resolve ambiguities in substituent placement. Mass spectrometry (HRMS) should corroborate molecular weight, while IR spectroscopy can verify nitrile functionality (~2220 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict and mitigate steric or electronic challenges during functionalization of the isoindolium ring?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to identify steric clashes, particularly from the 2-cyanophenyl group. Institutions like ICReDD employ reaction path search algorithms to optimize conditions (e.g., solvent polarity, catalyst choice) and predict regioselectivity in nucleophilic attacks . For instance, computational screening might reveal that LiAlH4_4 selectively reduces isoindolium carbonyls without affecting nitrile groups .

Q. How should researchers resolve contradictions in reaction outcomes when varying nucleophiles (e.g., amines vs. alcohols) in isoindolium derivatization?

  • Methodological Answer : Contradictions often arise from competing mechanisms (e.g., SN2 vs. aromatic substitution). Systematic DOE (Design of Experiments) can isolate variables such as nucleophile strength, solvent dielectric constant, and temperature. For example, primary amines may favor SN2 pathways at the benzylic position, while bulky alcohols could promote ring-opening via acid catalysis . Kinetic studies (e.g., time-resolved NMR) and LC-MS monitoring can clarify intermediate formation .

Q. What advanced separation techniques are recommended for purifying isoindolium chloride salts with high hygroscopicity?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or countercurrent chromatography (CCC) can isolate hygroscopic salts while minimizing water uptake. CRDC subclass RDF2050104 highlights membrane technologies for ionic compounds . For lab-scale purification, reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves resolution. Lyophilization under inert atmosphere (N2_2) prevents hydrate formation .

Q. How can researchers leverage indole functionalization strategies (e.g., formimidate chemistry) to modify the amino group in 3-amino-isoindolium derivatives?

  • Methodological Answer : Ethyl N-(3-cyano-indol-2-yl)formimidate, as described in indole synthesis, can be adapted for isoindolium systems. The amino group can undergo Schiff base formation with aldehydes, followed by reductive amination (NaBH3_3CN) to introduce alkyl/aryl substituents. Protecting groups (e.g., Boc) may be necessary to prevent side reactions at the isoindolium nitrogen .

Methodological Considerations

  • Experimental Design : Prioritize reaction condition screening using high-throughput automation (e.g., parallel reactors) to assess temperature, solvent, and catalyst effects .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shift calculations via ACD/Labs) to validate structural assignments .
  • Safety Protocols : Adhere to advanced handling protocols (e.g., inert atmosphere gloveboxes) for hygroscopic chloride salts, as outlined in chemical hygiene plans for hazardous intermediates .

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